(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride
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Overview
Description
®-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and physical properties. It is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the carbamic acid tert-butyl ester group. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
®-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It serves as an intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Heparinoid: A compound with similar biological activity but different structural features.
Uniqueness
®-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMNOIJYTIEXLZ-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC12CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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